molecular formula C7H3F2IO2 B2757334 2,3-Difluoro-5-iodobenzoic acid CAS No. 333780-74-8

2,3-Difluoro-5-iodobenzoic acid

Cat. No. B2757334
Key on ui cas rn: 333780-74-8
M. Wt: 284
InChI Key: HMKVHQOVPZBEQU-UHFFFAOYSA-N
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Patent
US06673793B2

Procedure details

To a cold (0° C.), stirred solution of 4.74 g of 2,3-difluorobenzoic acid in 15.0 mL of trifluoromethanesulfonic acid is added in portions 8.1 g of powdered N-iodosuccinimide. Following the addition, the mixture is allowed to warm to room temperature, stirred for 5 h, then poured onto 200 mL of cracked ice containing 5 g of sodium bisulfite. The mixture is stirred well for 15 m, then filtered, and the solid washed well with water and dried under vacuum to provide 6.78 g of the title compound as a solid.
Name
2,3-difluorobenzoic acid
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[I:12]N1C(=O)CCC1=O.S(=O)(O)[O-].[Na+]>FC(F)(F)S(O)(=O)=O>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
2,3-difluorobenzoic acid
Quantity
4.74 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Name
Quantity
15 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
The mixture is stirred well for 15 m
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed well with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1F)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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